molecular formula C13H18N4O3S B2762088 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol CAS No. 775314-78-8

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol

Cat. No.: B2762088
CAS No.: 775314-78-8
M. Wt: 310.37
InChI Key: GOEBFSMTHRKBBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol is used extensively in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 6-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-1H-1,2,3-benzotriazol-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, thereby modulating their activity. This compound can also act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a piperidine ring, a sulfonyl group, and a benzotriazole moiety. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable tool in research .

Properties

IUPAC Name

6-(3,5-dimethylpiperidin-1-yl)sulfonyl-1-hydroxybenzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O3S/c1-9-5-10(2)8-16(7-9)21(19,20)11-3-4-12-13(6-11)17(18)15-14-12/h3-4,6,9-10,18H,5,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOEBFSMTHRKBBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC3=C(C=C2)N=NN3O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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